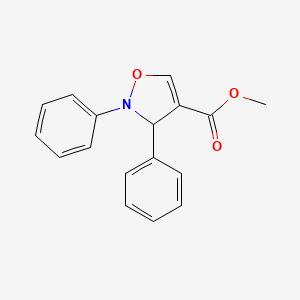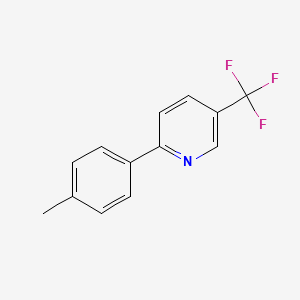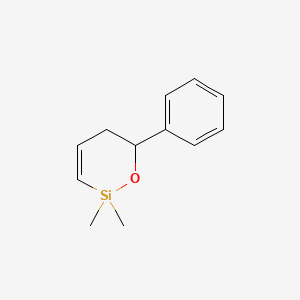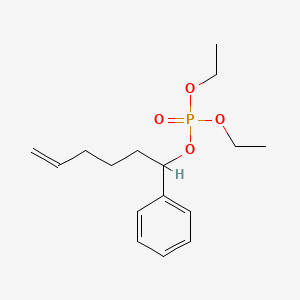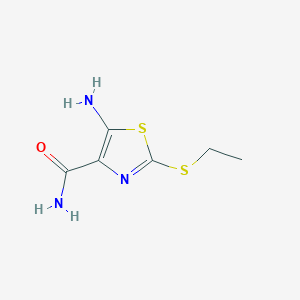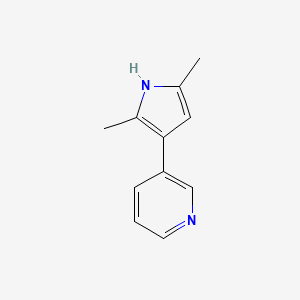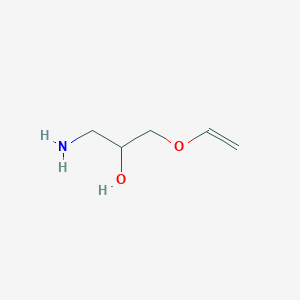
1-Amino-3-(ethenyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(ethenyloxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain with an ethenyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-(ethenyloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium azide to form 3-azido-1-propanol, which is then reduced to 1-amino-3-propanol. The final step involves the reaction of 1-amino-3-propanol with acetaldehyde to introduce the ethenyloxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(ethenyloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
1-Amino-3-(ethenyloxy)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(ethenyloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethenyloxy group can participate in various chemical reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the ethenyloxy group.
3-Aminopropan-1-ol: Another amino alcohol with the amino group at a different position.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: A compound with an indole moiety instead of the ethenyloxy group.
Uniqueness
1-Amino-3-(ethenyloxy)propan-2-ol is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential applications compared to other amino alcohols. This structural feature allows for specific interactions and reactions that are not possible with similar compounds.
Propriétés
Numéro CAS |
128101-72-4 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
1-amino-3-ethenoxypropan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-2-8-4-5(7)3-6/h2,5,7H,1,3-4,6H2 |
Clé InChI |
DRPYGOJKXMOUQP-UHFFFAOYSA-N |
SMILES canonique |
C=COCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


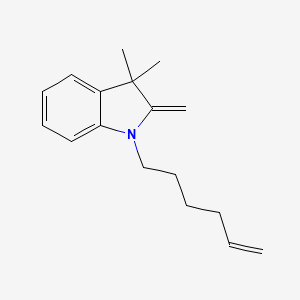
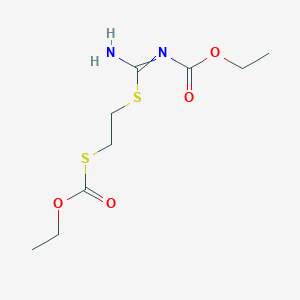
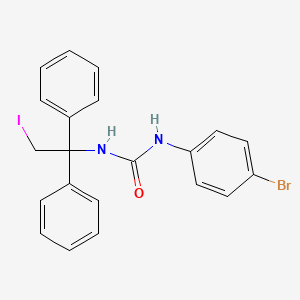
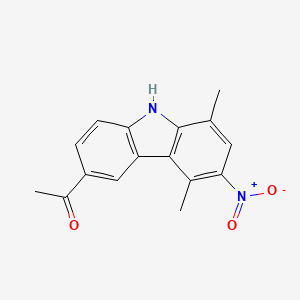
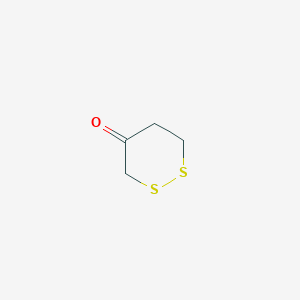
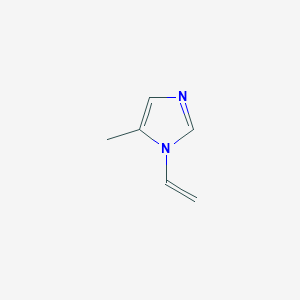
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)
